molecular formula H2MnN2O7 B105351 Manganese(II) nitrate hydrate CAS No. 15710-66-4

Manganese(II) nitrate hydrate

Cat. No.: B105351
CAS No.: 15710-66-4
M. Wt: 196.96 g/mol
InChI Key: HBTFASPVVFSRRI-UHFFFAOYSA-N
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Description

Manganese(II) nitrate hydrate is an inorganic salt with the chemical formula Mn(NO₃)₂·xH₂O. It is highly soluble in water and appears as a pale pink solid. This compound is commonly used as a source of manganese ions in various chemical processes and applications, including the synthesis of manganese-containing materials for batteries and supercapacitors .

Mechanism of Action

Target of Action

Manganese(II) nitrate hydrate is a low melting salt that can be used as a phase change material in thermal energy systems . It primarily targets the preparation of manganese doped cadmium selenide (CdSe) quantum dots and the synthesis of reactive ceramics for hydrogen generation based applications . It is also known to have an impact on the respiratory system .

Mode of Action

This compound interacts with its targets through a redox reaction . In this reaction, two moles of the reductant NO2 (gas) donate each one electron to MnO2 (black solid), the oxidant, which is reduced from its oxidation state (IV) to its lower state (II). Simultaneously, NO2 (IV) is oxidized to form nitrate (NO− 3) (V) .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the preparation of manganese doped cadmium selenide (CdSe) quantum dots and the synthesis of reactive ceramics for hydrogen generation based applications

Pharmacokinetics

It is known that the compound is asolid at room temperature and has a degree of hydration of 4-6 . It is also known to cause damage to organs through prolonged or repeated exposure .

Result of Action

The primary result of this compound’s action is the creation of manganese doped cadmium selenide (CdSe) quantum dots and reactive ceramics for hydrogen generation based applications . It can also cause severe skin burns and eye damage , and may cause damage to the brain through prolonged or repeated exposure .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and exposure to other chemicals. For example, heating the tetrahydrate to 110 °C gives the pale yellow monohydrate . The compound is also known to be an oxidizer, which may intensify fire . Therefore, it should be stored in a cool, well-ventilated area away from heat, sparks, open flames, and other ignition sources .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Manganese(II) nitrate hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Manganese(II) nitrate hydrate can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific use as a precursor for manganese dioxide synthesis, which is essential for battery and supercapacitor applications. Its high solubility and ability to release manganese ions make it particularly valuable in these fields .

Properties

IUPAC Name

manganese(2+);dinitrate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Mn.2NO3.H2O/c;2*2-1(3)4;/h;;;1H2/q+2;2*-1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTFASPVVFSRRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Mn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2MnN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583433
Record name Manganese(2+) nitrate--water (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15710-66-4
Record name Manganese(2+) nitrate--water (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Manganese dinitrate hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Manganese(II) nitrate hydrate

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